(R)-2-(2-Cyclohexylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Cyclohexylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring attached to a phenyl group, which is further substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Cyclohexylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a Grignard reaction or other organometallic coupling reactions.
Industrial Production Methods
Industrial production methods for ®-2-(2-Cyclohexylphenyl)pyrrolidine often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Cyclohexylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(2-Cyclohexylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Cyclohexylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Cyclohexylphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activity.
2-Phenylpyrrolidine: Lacks the cyclohexyl group, which may affect its chemical properties and applications.
2-(2-Cyclohexylphenyl)ethylamine: Similar structure but with an ethylamine group instead of a pyrrolidine ring.
Uniqueness
®-2-(2-Cyclohexylphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both a cyclohexyl and phenyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H23N |
---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
(2R)-2-(2-cyclohexylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H23N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h4-5,9-10,13,16-17H,1-3,6-8,11-12H2/t16-/m1/s1 |
InChI Key |
BUQLACMQYVFYQF-MRXNPFEDSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC=CC=C2[C@H]3CCCN3 |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.